[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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Overview
Description
[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethyl-phenyl group and a methyl-thiazolyl group attached to an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Thiazole derivatives have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. Finally, the thiazole derivative is subjected to a carboxylation reaction to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is being studied for its potential pharmacological properties. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound also contains a thiazole ring and exhibits similar biological activities.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Another thiazole derivative with potential therapeutic applications.
Uniqueness
What sets [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dimethyl-phenyl and methyl-thiazolyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-11(6-9(8)2)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKXULISNHIFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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